1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide
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Description
1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of thienopyrimidines, which are known to interact with various biological targets. The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels .
Mode of action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the fluorophenyl and carboxamide groups suggests potential for hydrogen bonding and ionic interactions .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on various factors such as its solubility, stability, and permeability. The presence of the fluorophenyl and carboxamide groups could potentially enhance the compound’s solubility and stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result could be a reduction in disease symptoms .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other compounds that compete for the same target .
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-21-17(25)11-6-8-24(9-7-11)19-22-15-13(10-27-16(15)18(26)23-19)12-4-2-3-5-14(12)20/h2-5,10-11H,6-9H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDLHKSHTUUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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